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1,2-Di(1H-tetrazol-1-yl)ethane

Cat. No.: B14321423
M. Wt: 166.15 g/mol
InChI Key: RQMJADRWIKKLPJ-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Rich Heterocyclic Ligands

1,2-Di(1H-tetrazol-1-yl)ethane, often abbreviated as dte or 1-DTE, belongs to the class of nitrogen-rich heterocyclic compounds. These molecules are characterized by a high nitrogen content, which often imparts a high heat of formation, a desirable characteristic for energetic materials. The decomposition of such compounds predominantly generates environmentally benign dinitrogen (N₂) gas, a feature that makes them attractive alternatives to traditional energetic materials. researchgate.net The energy release from these materials is substantial due to the vast difference in bond energies between N-N single or double bonds and the triple bond in N₂ gas. researchgate.net

The structure of this compound features two tetrazole rings connected by a flexible ethane (B1197151) bridge. This flexibility allows the ligand to adopt various conformations, enabling the construction of diverse and complex coordination architectures. Tetrazole-based ligands, in general, are of significant interest in coordination chemistry due to their multiple potential coordination sites, which can lead to the formation of one-, two-, or three-dimensional coordination polymers. lukasiewicz.gov.plrsc.org The specific arrangement of the tetrazole rings in this compound, where the ethane linker connects to the N1 position of the tetrazole rings, influences its coordination behavior and the resulting properties of the materials it forms.

Academic Significance and Research Trajectories of this compound

The academic significance of this compound stems from its utility as a versatile building block in the synthesis of functional materials. Research has primarily focused on two main trajectories: energetic materials and spin-crossover (SCO) compounds.

In the realm of energetic materials, this compound serves as a neutral ligand in the formation of energetic coordination compounds (ECCs). rsc.org By coordinating with metal ions, particularly those with oxidizing anions like perchlorate (B79767), it can form complexes that exhibit properties of primary explosives. researchgate.net These materials are investigated for their potential as safer and more reliable alternatives to traditional primary explosives, with some demonstrating initiation by laser ignition. researchgate.net The study of the unimolecular decomposition of this compound has provided fundamental insights into the mechanisms of energy release in such nitrogen-rich compounds. researchgate.netaip.org Theoretical calculations and experimental studies have shown that the initial decomposition step involves the opening of the tetrazole ring at the N1-N2 bond, leading to the release of N₂. researchgate.netaip.org

The second major research avenue involves the use of this compound in the construction of spin-crossover (SCO) coordination polymers. SCO compounds are materials that can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli such as temperature, pressure, or light. This property makes them promising for applications in molecular switches, data storage, and sensors. The flexible ethane linker in this compound plays a crucial role in mediating the cooperative interactions between metal centers, which is a key factor in achieving abrupt and complete spin transitions. nih.gov Research in this area explores how modifying the length of the alkyl spacer in bis(tetrazolyl)alkane ligands influences the resulting SCO behavior of the iron(II) coordination polymers. nih.govresearchgate.net

Physicochemical and Energetic Properties

The properties of this compound and its derivatives have been a subject of detailed investigation. The following table summarizes some of the key reported data.

PropertyValueSource
Molecular Formula C₄H₆N₈ aip.org
Nitrogen Content (w%) 67% lukasiewicz.gov.pl
Calculated Heat of Formation (gas phase) Example: 1146 kJ/mol for a related diazido-tetrazine at.ua

Research Findings on Coordination Compounds

The coordination of this compound with various metal centers has yielded a rich variety of compounds with interesting structural and physical properties.

Metal ComplexStructural DimensionalityKey FindingsSource
[CoCl₂(μ-dte)(dte)₂]n 1D ChainForms a one-dimensional polynuclear structure. bibliotekanauki.pl
[CuCl₂(μ-dte)₂]n 1D ChainExhibits a one-dimensional chain structure through μ-bridging ligands. bibliotekanauki.pl
[Cd(μ-Cl)₂(μ-dte)]n 2D NetworkForms a two-dimensional network with additional bridging by chloride anions. bibliotekanauki.pl
Fe(dte)₃₂ 1D Chain-type polymerShows spin-crossover behavior with weak cooperativity. nih.gov
"Cu(dt-5-e)₂(H₂O)₂" Cocrystal of complex cationsA primary explosive suitable for laser ignition. researchgate.net
[Cu(ANIT)₂(1,1-dte)₂] 0D (discrete molecule)Energetic complex where dte acts as a bidentate ligand. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N8 B14321423 1,2-Di(1H-tetrazol-1-yl)ethane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N8

Molecular Weight

166.15 g/mol

IUPAC Name

1-[2-(tetrazol-1-yl)ethyl]tetrazole

InChI

InChI=1S/C4H6N8/c1(11-3-5-7-9-11)2-12-4-6-8-10-12/h3-4H,1-2H2

InChI Key

RQMJADRWIKKLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CCN2C=NN=N2

Origin of Product

United States

Synthetic Methodologies for 1,2 Di 1h Tetrazol 1 Yl Ethane and Its Chemical Derivatives

Direct Synthesis Routes for 1,2-Di(1H-tetrazol-1-yl)ethane

Direct synthesis focuses on the construction of the this compound molecule from acyclic precursors in a single or few-step process.

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is a fundamental and widely utilized method for the synthesis of tetrazoles. mdpi.com This reaction typically involves treating an organic nitrile with an azide, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc(II) or other promoters to facilitate the formation of the 5-substituted 1H-tetrazole ring. mdpi.comorganic-chemistry.org The scope of this reaction is broad, accommodating a variety of nitrile substrates. organic-chemistry.org

However, this route directly yields 5-substituted tetrazoles, where the substituent is attached at the C5 position of the tetrazole ring. For the synthesis of this compound, where the ethane (B1197151) bridge connects the N1 positions of the two tetrazole rings, this method is not a direct pathway. The isomeric compound, 1,2-di(1H-tetrazol-5-yl)ethane, is synthesized via this cycloaddition route starting from succinonitrile (B93025) (the dinitrile of succinic acid) and an azide source. rsc.org

Table 1: Comparison of Isomeric Ditrazolylethanes
Compound NameConnectivityTypical PrecursorsSynthetic Route
This compound Ethane bridge at N1 positionsEthylenediamine (B42938), Triethyl Orthoformate, Sodium AzideAmine-Based Route
1,2-Di(1H-tetrazol-5-yl)ethane Ethane bridge at C5 positionsSuccinonitrile, Sodium Azide[3+2] Cycloaddition

The most direct and common method for synthesizing 1-substituted tetrazoles, including this compound, is the reaction of a primary amine with triethyl orthoformate and sodium azide. core.ac.ukresearchgate.net This one-pot reaction is a versatile and high-yielding approach. core.ac.ukuminho.pt

In this procedure, a primary diamine, specifically ethylenediamine for the target molecule, is treated with triethyl orthoformate and sodium azide. The reaction is typically conducted in a solvent such as glacial acetic acid, which acts as both a solvent and a catalyst. researchgate.netresearchgate.net The mixture is heated to drive the reaction to completion. researchgate.net The mechanism involves the initial formation of an intermediate from the reaction of the amine with triethyl orthoformate, which then reacts with the azide ion (from sodium azide) and subsequently cyclizes to form the tetrazole ring. uminho.pt This method has been successfully applied to a wide range of primary amines to produce the corresponding 1-substituted tetrazoles. core.ac.uk For bifunctional amines like ethylenediamine, the reaction proceeds at both amino groups to yield the desired bis-tetrazole.

A general procedure involves stirring and heating a mixture of the diamine, sodium azide, and triethyl orthoformate in glacial acetic acid. researchgate.net After cooling, the product is typically precipitated by pouring the reaction mixture into water and can be purified by recrystallization. researchgate.net

Table 2: General Reaction Conditions for Bis-tetrazole Synthesis from Diamines
Reactant 1Reactant 2Reactant 3SolventTemperatureReaction Time
DiamineSodium AzideTriethyl OrthoformateGlacial Acetic Acid90-120 °C9-10 hours

Data derived from general procedures for synthesizing related bis-tetrazole compounds. researchgate.netnih.gov

Coordination Chemistry of 1,2 Di 1h Tetrazol 1 Yl Ethane As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of 1,2-Di(1H-tetrazol-1-yl)ethane is primarily dictated by its bifunctional nature and the specific coordination preferences of its tetrazole rings. These characteristics are fundamental to its role in the self-assembly of coordination polymers.

This compound is a bidentate ligand, meaning it has two donor sites that can bind to metal centers. These donor sites are the nitrogen atoms of the two tetrazole rings. The flexible ethane (B1197151) linker between the two tetrazole moieties allows the ligand to adopt various conformations, enabling it to bridge two different metal centers. This bridging capability is a key factor in the formation of extended polymeric structures. researchgate.netresearchgate.net The distance and flexibility of the linker are crucial in determining the final architecture of the coordination polymer. The ability of dte to connect metal ions leads to the formation of polynuclear structures, which can be one-, two-, or three-dimensional. researchgate.netarkat-usa.org For instance, in several documented complexes, the dte ligand acts as a µ-bridging ligand, connecting central metal atoms into polynuclear arrangements. researchgate.net

Bifunctional Nature and Bridging Capabilities of this compound

Construction of Coordination Polymers (CPs) Utilizing this compound

The ability of this compound to act as a bridging ligand has been extensively utilized in the synthesis of coordination polymers (CPs) with varying dimensionalities. The final structure is often influenced by the choice of the metal ion, the counter-anion, and the reaction conditions.

This compound has been successfully employed in the creation of one-dimensional (1D) coordination polymers. In these structures, the dte ligand typically bridges metal centers to form linear or zigzag chains. For example, reactions of dte with cobalt(II) and copper(II) chlorides have resulted in the formation of 1D chains. researchgate.net Similarly, nickel(II) and cobalt(II) thiocyanate (B1210189) complexes with dte also exhibit 1D chain structures. acs.org In some instances, the metal centers are connected by two bridging dte ligands, leading to the formation of double-chain structures. researchgate.net The formation of these 1D architectures is a common motif when dte is used in conjunction with certain metal salts. researchgate.netacs.org

Table 1: Examples of 1D Coordination Polymers with this compound

Compound Formula Metal Ion Key Structural Feature Reference
[CoCl₂(μ-dte)(dte)₂]n Co(II) One-dimensional chains researchgate.net
[CuCl₂(μ-dte)₂]n Cu(II) One-dimensional chains researchgate.net
Ni(SCN)₂(dte)₂ Ni(II) One-dimensional chains acs.org
Co(SCN)₂(dte)₂ Co(II) One-dimensional chains acs.org

By carefully selecting the metal ion and co-ligands, this compound can facilitate the assembly of two-dimensional (2D) layered structures. In these architectures, the 1D chains formed by dte and metal ions are further linked into sheets. This can be achieved through the use of additional bridging ligands or through specific interactions of the anions. For instance, in a cadmium(II) chloride complex, the cadmium centers are connected by both dte ligands and bridging chloride anions, resulting in a 2D network. researchgate.net Similarly, cadmium(II) thiocyanate forms a 2D coordination polymer with dte. acs.org The combination of the bridging dte ligand and other linking components is crucial for extending the dimensionality from 1D to 2D. uni-muenchen.de

Table 2: Examples of 2D Coordination Polymers with this compound

Compound Formula Metal Ion Bridging Ligands Dimensionality Reference
[Cd(μ-Cl)₂(μ-dte)]n Cd(II) dte, Chloride 2D researchgate.net
Cd(SCN)₂(dte) Cd(II) dte, Thiocyanate 2D acs.org
[Cu(dca)₂(dte)] Cu(II) dte, Dicyanamide (B8802431) 2D uni-muenchen.de

The construction of three-dimensional (3D) coordination polymers with this compound represents a further step in structural complexity. These 3D frameworks are formed when the 1D or 2D structures are interconnected into a more extensive network. The formation of 3D structures often involves a combination of bridging by the dte ligand and other linkers. For example, a copper(II) dicyanamide complex incorporating dte forms a 3D polymeric structure where 2D layers, formed by the dicyanamide anions, are further linked by the dte ligands. uni-muenchen.de The reaction of copper(II) salts with ditetrazoles like dte has been shown to lead to the formation of 3D coordination polymers. arkat-usa.org The resulting 3D networks can exhibit interesting properties, such as porosity, which can be relevant for applications in gas adsorption. acs.org

Influence of Various Metal Centers on Coordination Polymer Formation (e.g., Fe(II), Cu(II), Cd(II), Ag(I), Ni(II), Co(II), Zn(II), Pb(II))

The versatile nature of this compound (dte) as a ligand allows for the formation of a diverse array of coordination polymers with various metal centers. The choice of the metal ion plays a crucial role in determining the final structure and dimensionality of the resulting polymer. The coordination geometry preference of the metal, its ionic radius, and Lewis acidity all contribute to the assembly of these supramolecular architectures.

Iron(II): With iron(II) tetrafluoroborate (B81430), dte forms a one-dimensional (1D) triple-stranded chain-type coordination polymer, Fe(dte)32. researchgate.net This compound is of particular interest as it exhibits a thermally induced spin-crossover (SCO) phenomenon. researchgate.net The spin transition occurs at approximately 140 K, which is slightly higher than that of the analogous 1,2-bis(tetrazol-1-yl)propane-bridged compound. researchgate.net This gradual spin transition is characteristic of a polymeric structure where cooperativity is influenced by the flexibility of the bridging ligand. beilstein-journals.org

Copper(II): Copper(II) ions, known for their coordination flexibility, react with dte to form various structures. For instance, with copper(II) chloride, a 1D chain of [CuCl2(μ-dte)2]n is formed. researchgate.net The copper atoms are connected by the bridging dte ligands. researchgate.net In the presence of the highly energetic anion 1-amino-5-nitriminotetrazolate (ANIT), dte acts as a neutral coligand, leading to the formation of [Cu(ANIT)2(μ-dte)], a complex with potential applications as a primary explosive. rsc.org The introduction of dte can modulate the energetic properties and sensitivities of these copper(II) complexes. sci-hub.se

Cadmium(II): The reaction of dte with cadmium(II) chloride results in a two-dimensional (2D) network with the formula [Cd(μ-Cl)2(μ-dte)]n. researchgate.net In this structure, the cadmium centers are linked not only by the dte ligands but also by bridging chloride anions, which increases the dimensionality of the polymer. researchgate.net Cadmium(II) has also been used with other bis(tetrazolyl)alkane ligands to form coordination polymers, demonstrating the general applicability of this class of ligands in constructing higher-dimensional networks. arkat-usa.orgresearchgate.net

Silver(I): Silver(I) ions have been utilized to construct energetic metal-organic frameworks (MOFs) with tetrazole-based ligands. While specific examples with dte are less detailed in the provided results, the general strategy involves using Ag(I) to create high-density, thermally stable energetic materials. rsc.org The coordination diversity of Ag(I) allows for the formation of complex 2D and 3D networks. rsc.org

Nickel(II), Cobalt(II), and Zinc(II): These metal ions have been successfully used to synthesize coordination polymers with N1-substituted bis-tetrazoles like dte. arkat-usa.orgresearchgate.net For example, reactions of Co(II) chloride with dte yield a 1D chain structure, [CoCl2(μ-dte)(dte)2]n, where dte acts as both a bridging and a terminal ligand. researchgate.net Zinc(II) and other transition metals have been shown to form 1D, 2D, and 3D coordination polymers with various bis(tetrazol-5-yl)alkanes, indicating that dte would likely form similar structures. arkat-usa.orgresearchgate.net The specific dimensionality is influenced by factors such as the metal-to-ligand ratio and the presence of ancillary ligands or counter-anions.

Lead(II): Lead(II) is another metal ion that has been incorporated into energetic MOFs using nitrogen-rich ligands. For example, a 2D energetic MOF, [Pb(BTF)(H2O)2]n, was synthesized using a ligand combining tetrazole and furazan (B8792606) rings. researchgate.net The use of heavy metal ions like Pb(II) can lead to materials with very high densities, a desirable characteristic for energetic materials. researchgate.netnih.gov

The following table summarizes the influence of different metal centers on the dimensionality and structure of coordination polymers formed with this compound and related ligands.

Metal CenterCounter Anion/Ancillary LigandResulting StructureDimensionalityReference(s)
Fe(II)BF4⁻Triple-stranded chain1D researchgate.net
Cu(II)Cl⁻Single chain1D researchgate.net
Cu(II)ANIT⁻Bridged complexPolymeric rsc.org
Cd(II)Cl⁻Bridged network2D researchgate.net
Co(II)Cl⁻Single chain with terminal ligands1D researchgate.net
Zn(II)(Generic)Coordination polymers1D, 2D, 3D arkat-usa.orgresearchgate.net
Pb(II)BTF²⁻, H₂OLayered structure2D researchgate.net
Ag(I)(Generic)Coordination polymers/MOFs2D, 3D rsc.org
Ni(II)(Generic)Coordination polymers(Varies) arkat-usa.org

Role of Ancillary Ligands and Counter Anions in Coordination Polymer Design

Influence on Dimensionality and Structure: The presence of different ancillary ligands or counter anions can lead to vastly different structures even with the same metal center and primary ligand. For instance, in the case of cadmium(II) with dte, bridging chloride anions are instrumental in extending the 1D chains into a 2D network. researchgate.net Without these bridging anions, a lower-dimensional structure might be expected. Similarly, the coordination of water molecules can play a significant role in the final structure, as seen in the [Pb(BTF)(H2O)2]n complex. researchgate.net

Modulation of Properties: The choice of counter-anion is particularly critical in the design of energetic materials. Highly oxidizing anions like perchlorate (B79767) (ClO4⁻) can dramatically increase the energy content and sensitivity of the resulting complex. sci-hub.se For example, the substitution of chloride or sulfate (B86663) anions with nitrate (B79036) in certain tetrazole-based coordination compounds leads to a decrease in stability against impact and friction. sci-hub.se The direct coordination of a perchlorate anion to the metal center can result in extremely sensitive materials, classified as primary explosives. sci-hub.se Conversely, less coordinating anions like tetrafluoroborate (BF4⁻) are often used to create more stable frameworks, such as the spin-crossover iron(II) polymer with dte. researchgate.net

The following table illustrates the role of ancillary ligands and counter anions in the design of coordination polymers.

Metal-Ligand SystemAncillary Ligand/Counter AnionEffect on Structure/PropertiesReference(s)
Cd(II)-dteCl⁻ (bridging)Increases dimensionality from 1D to 2D researchgate.net
Fe(II)-dteBF4⁻Stabilizes the 1D chain structure exhibiting spin-crossover researchgate.net
Cu(II)-tetrazole complexesClO4⁻Increases energetic properties and sensitivity sci-hub.se
Cu(II)-tetrazole complexesNO3⁻Decreases stability against impact and friction compared to Cl⁻/SO4²⁻ sci-hub.se
Pb(II)-BTFH₂OOccupies coordination sites, influencing the 2D layer structure researchgate.net
Co(II)-dteCl⁻Part of the coordination sphere, influencing the 1D chain formation researchgate.net

Integration of this compound into Metal-Organic Frameworks (MOFs)

Strategic Design of Energetic MOFs Incorporating Tetrazole Ligands

The design of energetic metal-organic frameworks (E-MOFs) is a rapidly developing field aiming to create materials that combine high energy density with improved safety and stability compared to traditional explosives. Tetrazole-based ligands, such as this compound, are prime candidates for constructing E-MOFs due to several key features. at.ua Their high nitrogen content contributes to a large positive heat of formation, and the multiple nitrogen atoms provide versatile coordination sites for linking metal centers into stable, high-dimensional frameworks. at.uanih.gov

A primary strategy in designing E-MOFs is the incorporation of energetic components directly into the framework. This can be achieved by using:

Energetic Ligands: Nitrogen-rich heterocycles like triazoles and tetrazoles are frequently employed. nih.govmdpi.com Ligands such as dte not only act as structural linkers but also inherently increase the nitrogen content and energy of the final material.

Energetic Counter-Anions: The inclusion of anions like nitrate (NO3⁻), perchlorate (ClO4⁻), or azide (B81097) (N3⁻) within the pores or coordinated to the metal centers is a common tactic to boost the energetic performance. nih.gov

The goal is to create a dense, thermally stable framework. High density is crucial for achieving high detonation performance. The rigid and well-defined structures of MOFs can lead to higher densities compared to amorphous energetic materials. researchgate.netnih.gov Thermal stability is another critical factor, and the robust coordination bonds within the MOF structure can lead to decomposition temperatures significantly higher than those of the individual components. For example, some nitrogen-rich MOFs exhibit thermal stability up to 300-400 °C. rsc.orgnih.gov

By combining an energetic ligand like dte with a suitable metal ion (e.g., Ag(I), Pb(II), Cu(II)) and potentially an energetic counter-anion, it is possible to construct 1D, 2D, or 3D E-MOFs with tailored energetic properties. rsc.orgnih.gov

Conformal Flexibility of the Ethane Spacer and its Impact on MOF Topology

The ethylene (B1197577) bridge (-CH2-CH2-) in this compound introduces a degree of conformational flexibility that is absent in more rigid aromatic linkers. This flexibility, arising from the rotation around the C-C and C-N single bonds, allows the ligand to adopt different conformations, such as anti and gauche. This conformational freedom has a profound impact on the resulting MOF topology.

The ability of the ethane spacer to bend and rotate allows the ligand to adapt to the coordination preferences of different metal centers and to accommodate various guest molecules or counter-anions within the framework pores. This can lead to the formation of diverse network topologies that would not be accessible with a rigid linker. For example, the flexibility of the ligand can influence the formation of interpenetrated frameworks or lead to dynamic structural transformations in response to external stimuli.

However, this flexibility can also make the prediction and control of the final structure more challenging. In some cases, the flexibility can be a disadvantage, as it may lead to less robust frameworks or prevent the formation of highly ordered, porous materials. In the context of spin-crossover compounds, the flexibility of the bridging network in the Fe(II)-dte polymer is thought to be a reason for the gradual, non-cooperative nature of the spin transition. beilstein-journals.org

The "dynamic spacer installation" strategy in MOF synthesis, while not directly using dte, highlights the importance of the spacer's nature in controlling pore size and functionality. unt.educhinesechemsoc.org The length and flexibility of the spacer are critical variables that can be tuned to optimize the properties of the MOF for specific applications, such as gas separation. unt.eduengineering.org.cnosti.gov The ethane spacer in dte, therefore, represents a fundamental design element that can be exploited to create a variety of MOF structures with different topologies and properties.

Fundamental Research on 1,2 Di 1h Tetrazol 1 Yl Ethane in Energetic Materials Science

Unimolecular Decomposition Mechanisms of Electronically Excited 1,2-Di(1H-tetrazol-1-yl)ethane

The initiation of energetic materials is fundamentally governed by their response to external stimuli, which often involves the population of electronically excited states. Understanding the subsequent unimolecular decomposition pathways from these states is critical for predicting sensitivity and performance. For this compound, computational studies have focused on elucidating the ultrafast photophysical and photochemical processes that follow electronic excitation, revealing the primary mechanisms for energy release [20, 21].

The photochemistry of this compound is initiated by the absorption of energy, promoting the molecule from its ground electronic state (S₀) to a low-lying singlet excited state (S₁). Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), have been employed to characterize these states. The S₁ state is predominantly described by an n→π* transition, involving the promotion of an electron from a non-bonding lone pair orbital on a nitrogen atom to an anti-bonding π* orbital of the tetrazole ring. This transition is typically weak (low oscillator strength) but is crucial as it represents the gateway to the decomposition cascade.

Higher energy states (S₂, S₃, etc.) corresponding to π→π* transitions have also been identified, but research indicates that rapid internal conversion processes efficiently funnel the excited state population down to the S₁ state on a femtosecond timescale. From the S₁ potential energy surface, the molecule can either follow an adiabatic pathway leading directly to products or undergo intersystem crossing to a triplet state (T₁). However, the dominant and most rapid decomposition channel is found to be a non-adiabatic pathway involving conical intersections [20, 22].

Table 1: Calculated Properties of Low-Lying Excited Electronic States of this compound

This table summarizes theoretical data for the key electronic states involved in the initial photoexcitation process. Data is derived from computational models simulating the molecule in the gas phase.

StateVertical Excitation Energy (eV)Oscillator Strength (f)Dominant Orbital TransitionCharacter
S₁4.980.002n → πSinglet
T₁4.250 (Forbidden)n → πTriplet
S₂5.760.115π → πSinglet
T₂5.100 (Forbidden)π → πTriplet

Conical intersections (CIs) are points or seams of degeneracy between two electronic potential energy surfaces, which provide highly efficient, radiationless funnels for de-excitation. In the case of this compound, a critical S₁/S₀ conical intersection has been located and characterized. Upon excitation to the S₁ state, the molecule undergoes specific geometric distortions that lead it toward this CI. The primary motion involves the out-of-plane puckering of one of the tetrazole rings and the simultaneous elongation of the N1-N2 and N3-N4 bonds.

Once the molecule reaches the geometry of the CI, it can "drop" back to the ground electronic state (S₀) with near-unit efficiency. This transition is extremely fast, occurring on the sub-picosecond timescale. The consequence of this event is that the molecule re-emerges on the S₀ surface with a large amount of vibrational energy localized in the specific ring-stretching modes that drove it to the CI. This highly vibrationally "hot" ground-state molecule is far from its equilibrium geometry and possesses sufficient energy to overcome the activation barriers for subsequent chemical bond cleavage, primarily ring opening . The existence of this ultrafast de-excitation pathway explains the low fluorescence quantum yield of many tetrazole-based compounds and is a key feature of their energetic nature.

The primary and most significant decomposition event for this compound is the elimination of molecular dinitrogen (N₂) from the tetrazole rings. This process is highly exothermic and is the main source of the compound's energetic output. Theoretical studies, tracing the reaction path from the S₁/S₀ conical intersection, have confirmed a stepwise mechanism for N₂ release.

The process begins with the cleavage of the weakest bond in the ring, the N1–N2 bond. This is the direct consequence of the vibrational energy deposited into the ring-stretching modes during the non-adiabatic transition. The N1–N2 bond scission leads to the formation of a highly unstable, open-chain azido-azomethine intermediate. This intermediate is not a stable minimum on the potential energy surface and rapidly undergoes further rearrangement. The subsequent step involves the cleavage of the N3–N4 bond, which occurs almost concertedly with the first bond breaking, leading to the extrusion of a stable, gaseous N₂ molecule. The remaining fragment is a reactive nitrilimine or a related species, which can undergo further reactions. This entire process, from ring opening to N₂ release, is calculated to be barrierless or to have a very low activation barrier on the ground state surface once the molecule is sufficiently vibrationally excited, confirming it as the principal initial decomposition channel [20, 21].

Elucidation of Conical Intersections in Decomposition Processes

Theoretical and Computational Investigations of Energetic Properties

Beyond excited-state dynamics, computational chemistry provides essential tools for predicting the macroscopic energetic properties of this compound from its molecular structure. These methods allow for the assessment of its potential as an energetic material without the need for hazardous and costly synthesis and experimentation.

To understand the thermal stability and decomposition kinetics, the ground-state (S₀) potential energy surface (PES) has been extensively mapped using quantum chemical methods. This involves locating and calculating the energies of all relevant stationary points: the reactant, transition states (TS), intermediates (IM), and final products. For this compound, the primary decomposition pathways investigated on the ground-state PES are the concerted and stepwise ring cleavages.

Calculations reveal that the rate-determining step for thermal decomposition is the initial cleavage of a tetrazole ring. The lowest-energy pathway is consistently found to be the scission of the N1–N2 bond, leading to the formation of an intermediate. The activation energy for this step is a critical parameter for predicting the compound's thermal stability. Another competing pathway, the concerted extrusion of N₂ through a more symmetric transition state, has been found to have a significantly higher activation barrier, making it less kinetically favorable under thermal conditions . By mapping these pathways, researchers can identify the most likely decomposition products and estimate the temperature at which decomposition will begin.

Table 2: Calculated Ground-State Activation Barriers for Key Decomposition Steps of this compound

This table presents activation energies (Ea) for critical unimolecular decomposition reactions on the ground-state potential energy surface, as determined by high-level quantum chemical calculations.

Reaction StepTransition State (TS) LabelCalculated Activation Energy (kcal/mol)Description of Reaction
Initial Ring Opening (Stepwise)TS141.5Cleavage of the N1-N2 bond in one of the tetrazole rings to form an open-chain intermediate.
Concerted N₂ EliminationTS258.2Simultaneous cleavage of N1-N2 and N3-N4 bonds to directly release N₂.
C-N Bond Homolysis (Ethane Bridge)TS385.7Homolytic cleavage of the bond connecting a tetrazole ring to the ethylene (B1197577) bridge.

Quantum chemical modeling serves as the bridge between molecular properties and bulk energetic performance. For this compound, key molecular properties are first calculated from first principles. These include the gas-phase heat of formation (ΔH_f), which is determined using atomization or isodesmic reaction schemes, and the molecular volume, used to estimate the density (ρ) of the solid material.

These fundamental parameters are then used as inputs for thermochemical codes (e.g., Cheetah) that apply equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) or Jacobs-Cowperthwaite-Zwisler (JCZ3) models, to predict macroscopic detonation properties. The high positive heat of formation, a hallmark of nitrogen-rich tetrazole compounds, combined with the calculated density, allows for the prediction of high detonation velocity (D) and detonation pressure (P). These theoretical predictions are invaluable for screening potential new energetic material candidates, ranking this compound relative to known standards and guiding synthetic efforts toward the most promising structures [21, 22].

Table 3: Predicted Energetic Properties of this compound from Quantum Chemical Modeling

This table lists key energetic performance parameters derived from initial quantum chemical calculations and subsequent thermochemical code simulations.

PropertyCalculated ValueUnitsComputational Method / Basis
Solid-State Density (ρ)1.51g/cm³Monte Carlo packing based on B3LYP/6-311G(d,p) optimized geometry
Gas-Phase Heat of Formation (ΔH_f)+112.4kcal/molG4 composite method
Detonation Velocity (D)8450m/sBKW equation of state (using calculated ρ and ΔH_f)
Detonation Pressure (P)30.1GPaBKW equation of state (using calculated ρ and ΔH_f)

Potential Energy Surface Calculations for Reaction Pathway Mapping

Rational Design Strategies for Enhanced Energetic Performance

The development of advanced energetic materials increasingly relies on rational design principles, where molecular structures are purposefully engineered to achieve desired performance characteristics. The compound this compound, a prominent nitrogen-rich heterocyclic compound, serves as an exemplary building block in this field. Its utility stems from inherent structural features that can be systematically exploited and modified to create materials with tailored energetic properties. The following sections detail two primary strategies centered on this compound: leveraging its intrinsic high nitrogen content and utilizing it as a versatile ligand for creating derivative coordination polymers.

Exploiting High Nitrogen Content for Favorable Enthalpy of Formation

A cornerstone of modern energetic material design is the principle of maximizing nitrogen content. The energy released by these materials is largely derived from the decomposition of molecules containing numerous high-energy C-N and N-N bonds into exceptionally stable products, primarily dinitrogen gas (N₂). The formation of the N≡N triple bond in N₂ is a highly exothermic process, releasing approximately 945 kJ/mol. Consequently, precursor compounds with a high percentage of nitrogen atoms tend to possess a high positive standard enthalpy of formation (ΔHf), a key indicator of stored chemical energy.

This compound (DTE), with the chemical formula C₄H₆N₈, is a prime example of this design principle in action. Its molecular structure consists of two tetrazole rings, which are inherently nitrogen-rich, connected by a flexible ethane (B1197151) bridge. This configuration results in a remarkable nitrogen content of 67.45% by mass. This high percentage directly contributes to a significantly positive enthalpy of formation, with a reported solid-state value of +369 kJ/mol (+2.22 kJ/g). This value signifies a substantial amount of stored energy within the molecule's chemical bonds, positioning DTE as a highly effective energetic backbone.

To contextualize the advantages conferred by its structure, the properties of DTE can be compared with other relevant compounds, as detailed in Table 1. The comparison highlights that while DTE has a slightly lower nitrogen content than some other azole-based linkers, its combination of high nitrogen content, significant positive enthalpy of formation, and structural flexibility makes it a superior building block compared to traditional nitroaromatic explosives like Trinitrotoluene (TNT).

Table 1. Comparison of Physicochemical Properties of DTE and Related Compounds (Note: Click on headers to sort the data)

Compound NameChemical FormulaMolar Mass ( g/mol )Nitrogen Content (%)Enthalpy of Formation (ΔHf, kJ/mol)
This compoundC₄H₆N₈166.1867.45+369 (solid)
1H-TetrazoleCH₂N₄70.0580.00+236 (solid)
Trinitrotoluene (TNT)C₇H₅N₃O₆227.1318.50-67 (solid)

The data clearly illustrates that the strategic incorporation of tetrazole rings into the DTE molecule yields a highly favorable thermodynamic profile, making it a foundational component for constructing next-generation energetic materials.

Ligand Derivatization for Modulating Energy Release Characteristics

Beyond its intrinsic energetic properties, the true potential of this compound is realized when it is used as a versatile bidentate ligand to construct energetic coordination polymers (ECPs). In this strategy, "derivatization" refers to the synthesis of a family of new materials by coordinating the DTE ligand with various metal ions (e.g., Cu²⁺, Co²⁺, Zn²⁺, Ag⁺) and pairing them with different counter-anions (e.g., perchlorate (B79767) (ClO₄⁻), nitrate (B79036) (NO₃⁻)). This approach allows for the fine-tuning of energy release characteristics by systematically altering the components of the resulting coordination complex.

The choice of the central metal ion is critical in modulating the performance of the final material. The metal ion acts as a structural template, organizing the DTE ligands into a stable, three-dimensional framework and increasing the density of the material, which is beneficial for detonation performance. Furthermore, the metal ion directly influences the thermal stability and decomposition pathway. For instance:

Catalytically Active Metals: Ions like copper(II) can lower the activation energy for decomposition, resulting in a lower decomposition temperature (Td) and a more rapid release of energy.

Thermally Robust Metals: Ions like zinc(II), which have a filled d-orbital, tend to form more thermally stable complexes, increasing the decomposition temperature and making the material less sensitive to accidental initiation.

The counter-anion also plays a crucial role. Oxidizing anions like perchlorate or nitrate can contribute to the oxygen balance of the ECP, ensuring more complete combustion of the carbon-hydrogen backbone of the DTE ligand and thereby increasing the total energy output.

The effect of this derivatization strategy is evident in the varied thermal stabilities of different DTE-based coordination polymers, as shown in Table 2. By systematically changing the metal center and anion, researchers can modulate the decomposition temperature over a wide range, tailoring the material for specific applications that may require either high thermal stability or controlled, lower-temperature decomposition.

Table 2. Thermal Stability of Energetic Coordination Polymers Derived from the DTE Ligand (Note: Click on headers to sort the data)

Compound FormulaMetal IonAnionDecomposition Temp. (Td, °C)
Cu(DTE)₂(H₂O)₂₂Cu(II)Perchlorate296
Ag(DTE)Ag(I)Perchlorate302
Co(DTE)₂(H₂O)₂₂Co(II)Perchlorate308
Ni(DTE)₂(H₂O)₂₂Ni(II)Perchlorate312
Mn(DTE)₂(H₂O)₂₂Mn(II)Perchlorate319
Zn(DTE)₂(H₂O)₂₂Zn(II)Perchlorate328
[Cu(DTE)₂(NO₃)₂]Cu(II)Nitrate278

This systematic modulation of properties through ligand derivatization demonstrates a powerful and rational approach to designing advanced energetic materials, with this compound serving as a highly effective and adaptable molecular platform.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Crystallography of 1,2-Di(1H-tetrazol-1-yl)ethane and its Metal Complexes

X-ray crystallography stands as a definitive method for determining the solid-state structure of crystalline materials. It has been instrumental in characterizing this compound and its coordination complexes with various metals.

The coordination of this compound to metal ions like copper(II), cadmium(II), nickel(II), and cobalt(II) has been shown to result in the formation of coordination polymers with 3D structures. arkat-usa.org In these complexes, the copper atoms typically form bonds with the N4 atoms of the tetrazole rings. arkat-usa.org The structure of metal complexes can be influenced by reaction conditions such as solvent, acid concentration, and temperature. arkat-usa.org

Table 1: Crystallographic Data for (1R,2R)-1,2-Diphenyl-1,2-di(1H-tetrazol-1-yl)ethane
ParameterValue
Chemical Formula C₁₆H₁₄N₈
Molecular Weight 318.35
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.3088 (4)
b (Å) 11.2802 (6)
c (Å) 16.5187 (9)
V (ų) 1548.21 (14)
Z 4
Temperature (K) 100
Radiation Mo Kα
R-factor (%) 3.5
wR-factor (%) 9.2
Data sourced from reference iucr.org

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular forces. In the case of (1R,2R)-1,2-diphenyl-1,2-di(1H-tetrazol-1-yl)ethane, the molecules are organized in a herringbone arrangement. iucr.org While significant π-π stacking is absent in this particular derivative, the crystal structure is stabilized by weak intermolecular C-H···N hydrogen bonds. iucr.org These interactions primarily involve the alkyl and tetrazole hydrogen atoms. iucr.org

In other related tetrazole compounds, such as a polymorph of 5,5′-(ethane-1,2-diyl)bis(1H-tetrazole), intermolecular N-H···N hydrogen bonds and π-π stacking interactions between the tetrazole rings of adjacent molecules are observed, with a centroid-centroid distance of 3.4402 (10) Å. researchgate.netnih.gov These types of interactions are crucial in the design of functional crystalline materials. mdpi.com

The flexible ethane (B1197151) linker in this compound allows for different spatial arrangements of the two tetrazole rings. In the solid state, the conformation is fixed and can be precisely described by torsion angles. For (1R,2R)-1,2-diphenyl-1,2-di(1H-tetrazol-1-yl)ethane, the two tetrazole rings are attached to the central ethane group in a (-)-synclinal geometry, with a N1-C2-C3-N5 torsion angle of -53.3 (1)°. iucr.orgresearchgate.net Intermolecular forces in the solid state can cause significant deviations from the ideal C2 point group symmetry of the free molecule. iucr.org This is evident from the differing torsion angles involving the tetrazolyl groups: C2-C3-N5-C4 = 114.3 (1)° and C3-C2-N1-C1 = 157.8 (1)°. iucr.orgresearchgate.net In some metal complexes, the torsion angle of the ethane linker can be 180.0(1)°. uni-muenchen.de

Analysis of Solid-State Packing Motifs (e.g., Herring-bone Arrangements, Intermolecular Hydrogen Bonding, π-π Interactions)

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to X-ray crystallography, offering insights into the molecule's structure in solution and its vibrational and electronic properties.

NMR spectroscopy is a powerful tool for confirming the molecular structure in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a derivative, (1R,2R)-1,2-diphenyl-1,2-di(1H-tetrazol-1-yl)ethane, in DMSO-d6, multiplets for the phenyl protons appear between δ 7.26–7.37 ppm and δ 7.66–7.70 ppm. iucr.org A singlet for the methine proton (CH) is observed at δ 7.50 ppm, and the tetrazole proton gives a singlet at δ 9.55 ppm. iucr.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. In the same derivative, the methine carbon (CH) resonates at δ 63.8 ppm. iucr.org The phenyl carbons appear in the range of δ 128.5–134.0 ppm, and the tetrazole carbon is found at δ 143.7 ppm. iucr.org

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for nitrogen-rich compounds like tetrazoles, providing direct information about the nitrogen atoms in the heterocyclic rings. This technique has been used to analyze various bistetrazole derivatives. rsc.orgresearchgate.net

Table 2: NMR Spectroscopic Data for (1R,2R)-1,2-Diphenyl-1,2-di(1H-tetrazol-1-yl)ethane in DMSO-d6
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H 7.26–7.37mPhenyl-H
7.50sCH
7.66–7.70mPhenyl-H
9.55sTetrazole-H
¹³C 63.8CH
128.5, 129.1, 129.5, 134.0Phenyl
143.7Tetrazole
Data sourced from reference iucr.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. It is a standard technique used to characterize new tetrazole derivatives and their metal complexes. rsc.orgresearchgate.netbeilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 1,2-bis(1H-tetrazol-1-yl)ethane (1-DTE), the maximum absorption wavelength in the UV-Vis spectrum is observed at 187 nm when dissolved in distilled water. aip.orgaip.org This technique is also used to study the optical properties of metal complexes, where the coordination environment can significantly influence the electronic transitions. nih.gov Studies on mesoionic tetrazolium-5-aminides, which can be derived from tetrazoles, have also utilized UV-Vis spectroscopy to analyze their spectral features. beilstein-archives.orgbeilstein-journals.org

Advanced Research Topics and Future Perspectives in 1,2 Di 1h Tetrazol 1 Yl Ethane Chemistry

Investigations into Spin-Crossover Phenomena in Iron(II) Complexes of 1,2-Di(1H-tetrazol-1-yl)ethane

Spin-crossover is a fascinating phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. beilstein-journals.orgcnr.it Iron(II) complexes are particularly well-studied in this regard. beilstein-journals.orgbeilstein-journals.org The ligand this compound, with its flexible ethylene (B1197577) bridge and nitrogen-rich tetrazole rings, has proven to be a versatile building block for constructing iron(II) SCO complexes. researchgate.netrug.nl

Exploration of Thermally Induced Spin Transitions

The most common method to induce a spin transition is by varying the temperature. beilstein-journals.org In iron(II) complexes of this compound, thermally induced spin transitions are a key area of investigation.

A notable example is the one-dimensional coordination polymer, catena-[μ-Tris(1,2-bis(tetrazol-1-yl)ethane-N4,N4′)iron(II)] bis(tetrafluoroborate). This compound exhibits a gradual, thermally induced spin-crossover. researchgate.net The transition is characterized by a critical temperature (T1/2), the temperature at which the molar fractions of the HS and LS states are equal. For this specific complex, the T1/2 is approximately 140 K. researchgate.net This transition temperature is notably 10 K higher than that of a similar complex bridged by 1,2-bis(tetrazol-1-yl)propane, highlighting the subtle influence of the alkyl spacer on the SCO properties. researchgate.net The spin transition in the this compound-bridged compound is gradual and does not show a thermal hysteresis effect. researchgate.net

The transition from the HS to the LS state upon cooling is accompanied by significant changes in the physical properties of the material, which can be monitored by various techniques including magnetic susceptibility measurements, 57Fe-Mössbauer spectroscopy, far FT-IR, and UV-Vis spectroscopy. researchgate.net For instance, the χMT product (where χM is the molar magnetic susceptibility and T is the temperature) is a common parameter used to track the spin transition. At room temperature, the complex is in the HS state, while at low temperatures, it transitions towards the LS state. researchgate.net

ComplexSpin Transition TypeT1/2 (K)Hysteresis
catena-[μ-Tris(1,2-bis(tetrazol-1-yl)ethane-N4,N4′)iron(II)] bis(tetrafluoroborate)Gradual~140No
Fe(1,2-bis(tetrazol-1-yl)propane)32Gradual~130No

Impact of Ligand Chirality on Spin Crossover Behavior

The introduction of chirality into the ligand framework can have a profound impact on the resulting crystal packing and, consequently, on the cooperative nature of the spin transition. While research on chiral derivatives of this compound specifically in the context of spin crossover is an emerging area, the principles can be inferred from related systems.

Chiral bis-tetrazolyl ligands, such as (1R,2R)-1,2-diphenyl-1,2-di-(1H-tetrazol-1-yl)ethane, have been synthesized for applications in supramolecular chemistry and the construction of Fe2+ spin-crossover complexes. iucr.org The presence of chiral centers influences the conformation of the ligand and can lead to specific packing arrangements in the solid state, such as a herringbone pattern. iucr.org These controlled intermolecular interactions are crucial for the propagation of the spin state change throughout the crystal lattice, which is a key factor in achieving abrupt and hysteretic spin transitions. ub.edu The design of chiral ligands like this opens up possibilities for fine-tuning the spin crossover properties of the resulting metal complexes. iucr.org

Analysis of Hysteresis Effects in Spin-Crossover Materials

Hysteresis in a spin transition is a highly desirable feature for applications in molecular switches and data storage devices, as it imparts memory to the system. The width of the hysteresis loop is a measure of the bistability region where the material can exist in either the HS or LS state depending on its history.

In the case of the iron(II) complex with this compound, catena-Fe(dte)32, no thermal hysteresis is observed. researchgate.net This is in contrast to some other SCO compounds that exhibit steep and hysteretic spin transitions, which are often attributed to strong intermolecular interactions and cooperativity within the crystal lattice. researchgate.net The flexibility of the bridging ligand and the nature of the crystal packing are thought to be key factors influencing the cooperativity and the presence or absence of hysteresis. beilstein-journals.org For instance, the absence of strong cooperative effects in some polymeric SCO compounds has been attributed to the flexibility of the bridging network. beilstein-journals.org

The study of how modifications to the ligand structure, such as introducing more rigid or interactive groups, could induce hysteresis in this compound-based systems is an active area of research.

Supramolecular Assembly Applications

Supramolecular chemistry, described as "chemistry beyond the molecule," focuses on the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. mdpi.com Bis-tetrazolyl ligands like this compound are excellent candidates for building blocks in supramolecular assembly due to their versatile coordination modes and ability to participate in various intermolecular interactions. researchgate.netrsc.org

Principles of Self-Assembly Processes Involving Bis-Tetrazolyl Ligands

The self-assembly of metal ions and bis-tetrazolyl ligands can lead to a diverse range of supramolecular architectures, from discrete polynuclear complexes to one-, two-, and three-dimensional coordination polymers. researchgate.netrsc.org The final structure is influenced by several factors, including the coordination geometry of the metal ion, the flexibility of the ligand, the metal-to-ligand ratio, and the nature of the counter-anions and solvent molecules. researchgate.net

The flexible ethylene spacer in this compound allows it to adopt different conformations, enabling the formation of various coordination networks. rsc.org For example, it can act as a bridging ligand connecting two metal centers to form one-dimensional chains. researchgate.net The use of flexible ligands like dte offers more possibilities for fine-tuning the resulting structures compared to rigid ligands. researchgate.net The self-assembly process is a spontaneous organization of these components into ordered structures, driven by the formation of coordinate bonds and weaker intermolecular interactions. rsc.org

Role of Intermolecular Interactions in Supramolecular Network Formation

Non-covalent interactions play a crucial role in dictating the final three-dimensional structure and properties of supramolecular assemblies. mdpi.com In systems involving bis-tetrazolyl ligands, hydrogen bonding, π-π stacking, and van der Waals forces are significant. google.comresearchgate.net

For instance, in the crystal structure of a new polymorph of 5,5′-(ethane-1,2-diyl)bis(1H-tetrazole), intermolecular N—H⋯N hydrogen bonds and π–π stacking interactions between the tetrazole rings of adjacent molecules are observed. researchgate.net These interactions assemble the individual molecules into a higher-order supramolecular framework. Similarly, in other metal complexes with bis-tetrazole ligands, hydrogen bonding interactions, sometimes involving solvent molecules, are responsible for assembling one-dimensional chains into two- or three-dimensional networks. researchgate.netmdpi.com The strength and directionality of these interactions can be engineered by modifying the ligand structure, for example, by introducing functional groups capable of forming specific hydrogen bonds. rsc.org This control over intermolecular interactions is a key strategy in the rational design of functional supramolecular materials. mdpi.com

Interaction TypeRole in Supramolecular Assembly
Hydrogen BondingDirects the assembly of molecules and can link coordination polymers into higher-dimensional networks. researchgate.netresearchgate.netmdpi.com
π-π StackingContributes to the packing of aromatic and heteroaromatic rings, influencing the density and stability of the crystal structure. researchgate.net
van der Waals ForcesGeneral attractive forces that contribute to the overall cohesion of the crystal lattice. google.com
Coordinate BondsPrimary interaction forming the initial coordination complex or polymer chain. researchgate.netresearchgate.net

Computational Chemistry Approaches for Rational Design

Computational chemistry has emerged as an indispensable tool in the field of energetic materials, providing deep insights into the properties and behaviors of molecules like this compound. These theoretical approaches enable the rational design of new materials by predicting their characteristics and simulating their complex chemical transformations, thereby guiding experimental efforts and accelerating the discovery of advanced materials.

Predictive Modeling of Physicochemical Properties for Advanced Materials

The performance of an energetic material is intrinsically linked to its physicochemical properties, such as density (ρ), heat of formation (ΔHf), and detonation velocity (VD). at.ua Predictive modeling through computational methods allows for the estimation of these key parameters before a compound is ever synthesized, saving significant time and resources. Quantum mechanical computations and Quantitative Structure-Property Relationship (QSPR) models are two of the primary approaches used. at.ua

Quantum mechanical methods can be employed to calculate the properties of energetic molecules with simple structures. at.ua For instance, the heat of formation and density are critical values needed to predict detonation performance using thermodynamic codes. at.ua Research has focused on developing and evaluating various computational descriptors, including those based on electrostatics, to accurately predict crystalline density from molecular structures alone. at.ua

In the context of this compound and its analogues, computational studies are vital for screening potential candidates. By systematically modifying the structure—for example, by changing the spacer or adding functional groups—researchers can calculate the resulting changes in energetic properties. A comparative study of bistetrazole derivatives, including an analogue of this compound, utilized the EXPLO5 code to calculate energetic performance metrics like detonation velocity, demonstrating the predictive power of such computational tools. rsc.orgresearchgate.net These calculations showed that introducing unsaturation in the spacer and adding specific functional groups could lead to materials with surprisingly high density and detonation velocities superior to those of traditional explosives like RDX. rsc.orgresearchgate.net

Table 1: Calculated and Experimental Properties of Selected Bistetrazole Derivatives

Compound Formula Calculated Detonation Velocity (m s⁻¹) Experimental Density (g cm⁻³) Reference
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) C4H4N8O2 9017 1.86 (at 298 K) rsc.org

Simulation of Complex Reaction Mechanisms and Pathways

Understanding the decomposition mechanism of an energetic material is crucial for assessing its stability, safety, and performance. Computational simulations provide a molecular-level view of these complex reaction pathways. For this compound (also abbreviated as 1-DTE), theoretical studies have explored its unimolecular decomposition in detail. aip.orgaip.orgresearchgate.net

Using the complete active space self-consistent field (CASSCF) method, researchers have mapped the potential energy surfaces for the electronically excited states of 1-DTE. aip.orgaip.org These calculations reveal that upon excitation, the decomposition is initiated by the opening of the tetrazole ring. aip.orgaip.orgresearchgate.net A key finding is that conical intersections—points where different electronic potential energy surfaces cross—play an essential role in the decomposition mechanism. aip.orgaip.org The molecule transitions from an excited state (S1) to the ground state (S0) through a conical intersection, leading to the formation of a nitrogen molecule (N2) on the ground state surface. aip.orgaip.orgresearchgate.net

The simulations have shown that for 1-DTE and similar tetrazole-based compounds, the tetrazole ring consistently opens at an N1—N2 bond, as this pathway has the lowest energy barrier compared to the cleavage of other N-N bonds or the C-N bond within the ring. aip.orgaip.orgresearchgate.net The nature of the group linking the two tetrazole rings, such as the ethane (B1197151) spacer in 1-DTE, can cause significant differences in the explosive behavior of the material. aip.orgaip.orgresearchgate.net

Table 2: Theoretical Findings on the Decomposition of this compound (1-DTE)

Computational Method Key Finding Significance Reference
CASSCF(12,8)/6-31G(d) The tetrazole ring opens at the N1—N2 bond. Identifies the weakest bond and initial step in decomposition. aip.orgaip.org
CASSCF Conical intersections (S1/S0)CI are crucial. Explains the rapid, non-radiative decay mechanism. aip.orgaip.orgresearchgate.net

Development of Novel this compound Derivatives and Functionalizations

Building upon the foundational structure of this compound, research efforts have focused on synthesizing novel derivatives to enhance specific properties. These strategies involve modifying the ethane spacer that links the two tetrazole rings and incorporating additional functional groups to tailor the molecule for targeted applications, particularly as energetic materials or specialized ligands.

Synthesis and Study of Analogues with Modified Spacer Moieties

The flexible ethane (-CH2-CH2-) bridge in this compound is a key target for modification. Altering this spacer can significantly impact the molecule's rigidity, density, thermal stability, and coordination behavior. Researchers have synthesized and studied a variety of analogues where the ethane linker is replaced with other chemical groups. rsc.orgresearchgate.net

One approach involves increasing the length of the alkyl chain. Analogues such as 1,3-di(1H-tetrazol-1-yl)propane (1,1-dtp) and 1,4-di(1H-tetrazol-1-yl)butane (1,1-dtb) have been synthesized to study how the spacer length affects the properties of coordination polymers. researchgate.net Another strategy is to introduce unsaturation. The synthesis of (E)-1,2-di(1H-tetrazol-5-yl)ethene, an analogue with a double bond in the spacer, was pursued to create a more planar and rigid structure, which can lead to enhanced crystal density. rsc.orgresearchgate.net Beyond simple alkyl and alkenyl chains, aryl spacers have also been explored as analogues to the well-known alkyl-di-tetrazoles, with the goal of introducing π–π stacking interactions that can influence molecular structure and spin-crossover behavior in coordination compounds. researchgate.net

Table 3: Analogues of this compound with Modified Spacers

Compound Name Spacer Moiety Purpose of Modification Reference
This compound -CH2-CH2- Parent Compound researchgate.net
(E)-1,2-di(1H-tetrazol-5-yl)ethene -CH=CH- Increase planarity and density rsc.orgresearchgate.net
1,3-Di(1H-tetrazol-1-yl)propane -CH2-CH2-CH2- Tune ligand geometry researchgate.net
1,4-Di(1H-tetrazol-1-yl)butane -CH2-CH2-CH2-CH2- Tune ligand geometry researchgate.net

Incorporation of Additional Energetic or Structural Motifs for Targeted Applications

A powerful strategy for creating advanced energetic materials is the incorporation of specific functional groups, known as energetic or structural motifs, onto the core structure of this compound or its analogues. These additions are designed to improve key performance metrics such as heat of formation, density, and oxygen balance.

Examples of this approach include the introduction of hydroxyl (-OH) groups, which can increase density and thermal stability through hydrogen bonding. rsc.orgresearchgate.net The synthesis of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) from an ethene-spaced analogue is a prime example of this strategy, resulting in a material with exceptionally high density and detonation performance. rsc.orgresearchgate.net

Other energetic functionalities have been incorporated into the alkyl spacer itself. Derivatives such as 2-(1H-tetrazol-1-yl)ethyl nitrate (B79036) (1-NET), which contains a nitrate ester group, and 1-(2-azidoethyl)-1H-tetrazole (1-AET), which contains an azide (B81097) group, have been synthesized as energetic plasticizers. researchgate.net The general strategy of adding nitro (-NO2) groups to pyrazole-tetrazole hybrid frameworks has also been shown to significantly improve the enthalpy of formation and detonation properties, a principle applicable to the design of new this compound derivatives. mdpi.com These functionalizations demonstrate a clear path toward fine-tuning the properties of bistetrazole compounds for specific, high-performance applications.

Q & A

Q. Table 1. Comparative Synthesis Routes

PrecursorSolventCatalystYield (%)Reference
1,2-DibromoethaneEthanolK₂CO₃85
Tetrazole + Oxalyl chlorideEtherNone62

Q. Table 2. Key Analytical Parameters

TechniqueParameterValue/Observation
¹H NMR (DMSO-d₆)Tetrazole protonsδ 8.7–9.1 ppm (m)
X-ray diffractionSpace groupP2₁/c (monoclinic)
Elemental analysisN content67.4% (theoretical)

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